2,6-Dimethoxybiphenyl
Overview
Description
2,6-Dimethoxybiphenyl is an organic compound with the molecular formula C14H14O2. It is a derivative of biphenyl, where two methoxy groups are attached to the 2nd and 6th positions of the biphenyl structure. This compound is known for its stability and is used in various chemical reactions and industrial applications.
Synthetic Routes and Reaction Conditions:
Methylation of 2,6-Dihydroxybiphenyl: One common method involves the methylation of 2,6-dihydroxybiphenyl using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Deamination of Tetrazotized o-Dianisidine: Another method involves the deamination of tetrazotized o-dianisidine with alcohol, which yields this compound.
Industrial Production Methods: Industrial production often involves large-scale methylation processes using dimethyl sulfate due to its efficiency and cost-effectiveness. The reaction is typically carried out under controlled conditions to ensure high yield and purity.
Scientific Research Applications
2,6-Dimethoxybiphenyl is utilized in various scientific research applications:
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic applications, including its role in drug development.
Industry: Employed in the production of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
Target of Action
The primary target of 2,6-Dimethoxybiphenyl is the enzyme laccase . Laccase is a multicopper enzyme that catalyzes the oxidation of phenolic substrates while simultaneously converting molecular oxygen to water .
Mode of Action
this compound interacts with laccase through an oxidation process . The oxidation potential of this compound decreases significantly compared to the enzyme by varying the pH . This interaction results in changes in the redox potential of the enzyme and the substrate .
Biochemical Pathways
The interaction of this compound with laccase affects the enzymatic oxidation pathway . The oxidation of this compound by laccase leads to the production of 3,3’,5,5’-tetramethoxy-1,1’biphenyl-4,4’-diol (TMBP) .
Pharmacokinetics
Its solubility in chloroform suggests that it may have good bioavailability.
Result of Action
The oxidation of this compound by laccase results in the formation of TMBP
Action Environment
The action of this compound is influenced by environmental factors such as pH, which significantly affects its oxidation potential . Additionally, its stability and efficacy may be influenced by the presence of other compounds in the environment, such as mediators that can be effectively oxidized by laccase .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that 2,6-Dimethoxybiphenyl can interact with various enzymes and proteins The nature of these interactions is complex and depends on the specific biochemical context
Cellular Effects
It is known that certain compounds with similar structures can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound can interact with transition metals, forming stable complexes that can participate in a range of catalytic transformations
Temporal Effects in Laboratory Settings
It is known that certain compounds with similar structures can have long-term effects on cellular function
Dosage Effects in Animal Models
It is known that certain compounds with similar structures can have varying effects at different dosages
Metabolic Pathways
It is known that certain compounds with similar structures can be involved in various metabolic pathways
Transport and Distribution
It is known that certain compounds with similar structures can interact with various transporters and binding proteins
Subcellular Localization
It is known that certain compounds with similar structures can be localized to specific compartments or organelles within the cell
Chemical Reactions Analysis
2,6-Dimethoxybiphenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield biphenyl derivatives with different functional groups.
Substitution: It participates in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products Formed:
Oxidation: Quinones and other oxygenated biphenyl derivatives.
Reduction: Various biphenyl derivatives with altered functional groups.
Substitution: Halogenated, nitrated, or sulfonated biphenyl compounds.
Comparison with Similar Compounds
- 2,6-Dihydroxybiphenyl
- 2,6-Dimethylbiphenyl
- 2,6-Dichlorobiphenyl
Uniqueness: 2,6-Dimethoxybiphenyl is unique due to its methoxy groups, which provide electron-donating properties. This enhances its reactivity in electrophilic aromatic substitution reactions and its effectiveness as a ligand in catalytic processes. Compared to its analogs, it offers distinct advantages in terms of stability and reactivity.
Properties
IUPAC Name |
1,3-dimethoxy-2-phenylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-15-12-9-6-10-13(16-2)14(12)11-7-4-3-5-8-11/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZBRKLFMRHHMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358758 | |
Record name | 2,6-dimethoxybiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13732-86-0 | |
Record name | 2,6-dimethoxybiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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